molecular formula C11H11NO2S B2891298 methyl 2-phenyl-N-(thioxomethylene)alaninate CAS No. 151023-47-1

methyl 2-phenyl-N-(thioxomethylene)alaninate

Cat. No. B2891298
CAS RN: 151023-47-1
M. Wt: 221.27
InChI Key: ADHKQMAZPNPPJA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “methyl 2-phenyl-N-(thioxomethylene)alaninate” are not detailed in the search results, there are related studies that might be informative. For example, a study discusses the efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes . Another study discusses the monoselective N-methylation of amides and related structures .

Scientific Research Applications

1. Antimicrobial Agents

A study by Benneche et al. (2011) explored the synthesis of thiophenones, which are structurally related to methyl 2-phenyl-N-(thioxomethylene)alaninate. These compounds demonstrated significant potential in reducing biofilm formation by marine bacteria, indicating their utility as antimicrobial agents (Benneche et al., 2011).

2. Pharmaceutical Intermediates

Wang et al. (2004) described a method to extend the carbon chain of methyl esters, leading to the production of alpha-chloroketones. These are key intermediates in pharmaceutical synthesis, used for converting methyl esters of protected amino acids into valuable pharmaceutical intermediates (Wang et al., 2004).

3. Polymer Research

In the field of polymer research, Kim et al. (2015) developed biodegradable polythioketal nanoparticles for intracellular delivery of anti-cancer therapeutics. These nanoparticles, which include thioketal bonds similar to those in methyl 2-phenyl-N-(thioxomethylene)alaninate, demonstrate the material's potential in biomedical applications (Kim et al., 2015).

4. Solar Cell Efficiency

Qin et al. (2009) investigated a copolymer for enhancing the efficiency of polymer solar cells. This research demonstrates the broader application of organosulfur compounds, which are structurally related to methyl 2-phenyl-N-(thioxomethylene)alaninate, in renewable energy technologies (Qin et al., 2009).

5. Catalytic Applications

Liang et al. (2004) synthesized a compound with a P=C-P=S skeleton, showcasing its utility as a ligand in transition-metal complexes for catalytic reactions. This study highlights the potential of sulfur-containing ligands, related to methyl 2-phenyl-N-(thioxomethylene)alaninate, in catalysis (Liang et al., 2004).

6. Antibacterial and Antifungal Activity

Kumar et al. (2011) synthesized quinazoline-4(3H)-ones with antimicrobial properties. The structural similarity to methyl 2-phenyl-N-(thioxomethylene)alaninate suggests potential in the development of new antibacterial and antifungal compounds (Kumar et al., 2011).

properties

IUPAC Name

methyl 2-isothiocyanato-2-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-11(12-8-15,10(13)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHKQMAZPNPPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)OC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-phenyl-N-(thioxomethylene)alaninate

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